1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Description
Nomenclature and Systematic Names
The compound is known by several systematic and common names that reflect different aspects of its chemical structure and nomenclature conventions. The primary International Union of Pure and Applied Chemistry name for this compound is methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate. This systematic name clearly describes the structural arrangement, indicating the methyl ester of an acetic acid derivative attached to the 3-position of a 2-oxo-1,3-dihydroindole ring system.
Additional recognized names include methyl 2-(2-oxoindolin-3-yl)acetate and methyl oxindole-3-acetate. The compound is also referred to as this compound in formal chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 61989-29-5, providing a unique identifier for database searches and regulatory purposes.
| Nomenclature Type | Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
| Chemical Abstracts Service Number | 61989-29-5 |
| Alternative Systematic Name | methyl 2-(2-oxoindolin-3-yl)acetate |
| Common Name | methyl oxindole-3-acetate |
| Database Identifier | This compound |
Chemical Structure and Molecular Properties
The molecular structure of this compound can be characterized by its molecular formula C11H11NO3, which corresponds to a molecular weight of 205.21 grams per mole. The compound features a complex arrangement of functional groups centered around a modified indole ring system that has been reduced to form a dihydroindole structure with a ketone functionality at the 2-position.
The structural formula reveals several key features that define the compound's chemical behavior. The International Chemical Identifier string for this compound is InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14). This identifier encodes the complete connectivity information, showing how the various atoms are bonded within the molecule. The Simplified Molecular Input Line Entry System notation is represented as COC(=O)CC1C2=CC=CC=C2NC1=O, providing a linear notation that describes the molecular structure.
The compound contains several important structural elements that influence its chemical properties. The indole ring system provides aromatic stability, while the ketone group at the 2-position introduces electrophilic character to that region of the molecule. The acetate ester side chain at the 3-position offers potential sites for hydrolysis reactions and contributes to the overall polarity of the molecule.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| Heavy Atom Count | 15 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 55.4 Ų |
Physical Characteristics and Stability
The physical characteristics of this compound have been documented through various analytical studies and commercial preparations. The compound typically appears as a white to brown powder or crystalline solid at room temperature. The melting point has been reported to range from 49.0 to 53.0 degrees Celsius, with a more specific value of 51 degrees Celsius cited in technical literature. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the solid state.
The compound demonstrates specific solubility characteristics that are important for both analytical work and potential applications. It shows solubility in methanol, which is expected given the presence of the ester functional group and the polar nature of the molecule. The maximum absorption wavelength has been measured at 280 nanometers in methanol solution, indicating characteristic ultraviolet absorption properties that can be utilized for analytical identification and quantification purposes.
Storage and stability considerations are crucial for maintaining the integrity of this compound. Technical specifications indicate that the compound should be stored under refrigerated conditions, typically between 0 and 10 degrees Celsius. The compound is noted to be heat sensitive, requiring careful temperature control during storage and handling. These stability characteristics are consistent with the presence of the ester functional group, which can be susceptible to hydrolysis under certain conditions, and the oxindole structure, which may undergo various degradation pathways at elevated temperatures.
| Physical Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | White to Brown powder to crystalline solid |
| Melting Point | 49.0 - 53.0°C |
| Solubility | Soluble in methanol |
| Maximum Absorption Wavelength | 280 nm (in methanol) |
| Storage Temperature | 0-10°C (refrigerated) |
| Heat Sensitivity | Heat sensitive |
Historical Context and Discovery
The historical development and discovery of this compound is closely linked to research into plant growth regulators and the metabolic pathways of indole-3-acetic acid. Significant early work in this area was conducted by Japanese researchers who were investigating the oxidative metabolism of indole-3-acetic acid in rice bran systems. A landmark study published in 1976 by researchers at the Institute of Physical and Chemical Research in Japan identified this compound as one of five new metabolites related to indole-3-acetic acid that were isolated from aqueous methanol extracts of rice bran.
The discovery context reveals that this compound was identified as methyl oxindole-3-acetate and was proposed to be a metabolic intermediate in the oxidation pathway from indole-3-acetic acid to other plant metabolites. The researchers used spectroscopic methods to elucidate the structure of this compound along with related metabolites, including 5-hydroxydioxindole-3-acetic acid and its methyl ester, methyl dioxindole-3-acetate, methyl 5-hydroxyoxindole-3-acetate, and others. This work was significant because it suggested the existence of a complex oxidation pathway operating in rice seeds that could transform indole-3-acetic acid through various intermediate compounds.
The compound's entry into major chemical databases occurred in the early 2000s, with creation dates recorded in PubChem showing initial entries around 2006. The systematic study and cataloging of this compound has continued to evolve, with database entries being regularly updated to reflect new analytical data and research findings. The most recent modifications to database entries occurred in 2025, indicating ongoing interest and research activity related to this compound.
The broader scientific context for this compound extends beyond its initial discovery in plant systems. It has since been recognized as belonging to the important class of indolyl carboxylic acid derivatives, which are found throughout nature and play significant roles in various biological processes. The compound has been reported in multiple plant species, including Oenothera glazioviana and Oenothera biennis, suggesting that its occurrence may be more widespread than initially recognized.
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSDTIXVSKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461229 | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61989-29-5 | |
| Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Indole-3-ethanol Acetylation
One reported method involves the acetylation of indole-3-ethanol with acetic anhydride to yield methyl indolyl-3-glyoxylate, a closely related compound. This reaction proceeds by reacting indole-3-ethanol with acetic anhydride under controlled conditions, leading to the formation of the methyl ester of the α-oxo derivative of indole-3-acetic acid.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Indole-3-ethanol + Acetic anhydride | Controlled temperature, solvent medium | Formation of methyl indolyl-3-glyoxylate |
This method is straightforward and uses readily available starting materials, making it suitable for laboratory-scale synthesis.
Preparation via Reaction of 2-oxoindole-6-methyl Formate with Triethyl Orthobenzoate and Acetic Anhydride
A more detailed and industrially relevant method is described in patent CN112592307B, which outlines the preparation of related indole derivatives through a multi-component reaction involving:
- 2-oxoindole-6-methyl formate
- Triethyl orthobenzoate
- Acetic anhydride
- Various solvents (xylene, toluene, N,N-dimethylformamide, isopropyl ether)
The reaction is conducted by heating the mixture to 120 °C for 4 hours, followed by cooling, filtration, and vacuum drying at 50 °C for 16 hours. This process yields the methyl ester of acetylated indole derivatives with high purity (HPLC purity >94%) and good molar yields (60-82%) depending on the solvent used.
| Example | Solvent | Mass Yield (%) | Molar Yield (%) | HPLC Purity (%) | Notes |
|---|---|---|---|---|---|
| 61 | Xylene | 150.5 | 78.8 | 95.61 | Standard conditions |
| 71 | Toluene | 115.5 | 60.5 | 94.66 | Slightly lower yield |
| 91 | Isopropyl ether | 135.5 | 71.0 | 98.91 | High purity |
| 101 | Xylene (reduced volume) | 150.0 | 78.5 | 99.06 | Optimized solvent volume |
| 111 | Xylene (increased volume) | 150.0 | 82.2 | 99.37 | Highest molar yield |
This method is advantageous for scale-up due to its reproducibility and high purity of the product.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| 1 | Indole-3-ethanol | Acetic anhydride, controlled temp | Not specified | Not specified | Simple acetylation |
| 2 | 2-oxoindole-6-methyl formate | Triethyl orthobenzoate, acetic anhydride, 120 °C, 4 h, solvents (xylene, toluene, DMF) | 60.5 - 82.2 | 94.66 - 99.37 | Industrially scalable |
| 3 | Indole-3-carboxaldehyde derivatives | POCl3, DMF, hydrazines, ethanol | Not specified | Not specified | Functionalization routes |
| 4 | Indole acetic acid ethyl ester | Oxidative cleavage, Leimgruber-Batcho cyclization | Not specified | Not specified | Pharmaceutical intermediate |
Research Findings and Considerations
- The acetylation of indole-3-ethanol is a straightforward method but may lack scalability and detailed yield data.
- The multi-component reaction involving 2-oxoindole-6-methyl formate and triethyl orthobenzoate with acetic anhydride is well-documented with reproducible yields and high purity, making it the preferred method for industrial synthesis.
- Solvent choice significantly affects yield and purity; xylene and isopropyl ether provide high purity products.
- Reaction temperature (120 °C) and duration (4 hours) are critical parameters.
- Vacuum drying post-reaction ensures removal of residual solvents and reagents, improving product quality.
- Spectroscopic and chromatographic analyses confirm the structure and purity of the synthesized compound.
- Alternative synthetic routes via indole-3-carboxaldehyde derivatives offer flexibility for structural modifications but require more steps.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. .
Scientific Research Applications
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing various indole derivatives with potential biological activities.
Biology: The compound is studied for its role in plant growth regulation and its interaction with plant hormones.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Methyl Ester vs. 2-Oxo Methyl Ester: The target compound differs from 1H-indole-3-acetic acid methyl ester (CAS: 1912-33-0) by the presence of the 2-oxo group, which reduces the indole ring’s aromaticity and may influence hydrogen bonding and stability. This structural modification correlates with a higher molecular weight (205.213 vs.
Substituent Effects :
- 6-Methyl substitution (as in 2-(6-Methyl-1H-indol-3-yl)acetic acid) introduces steric hindrance but lacks the 2-oxo group, resulting in distinct physicochemical properties (e.g., logP differences) .
- Indomethacin and Acemetacin are pharmacologically active analogs with bulky substituents (e.g., chlorobenzoyl, carboxymethyl ester) that enhance their anti-inflammatory properties via cyclooxygenase inhibition .
Physicochemical Properties
Table 2: Physicochemical Data
- logP Trends: The target compound and its non-oxo analog share similar logP values (~1.40), suggesting comparable lipophilicity. Indomethacin’s higher logP (4.27) reflects its enhanced membrane permeability, critical for drug absorption .
- Solubility : Both methyl ester derivatives exhibit low aqueous solubility, typical of lipophilic indole analogs.
Biological Activity
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester (commonly referred to as MeIAA) is a derivative of indole-3-acetic acid (IAA), a crucial plant hormone involved in various growth and developmental processes. This article explores the biological activity of MeIAA, focusing on its mechanisms of action, effects on plant physiology, and potential therapeutic applications.
Chemical Structure and Properties
MeIAA is characterized by its indole structure with a methyl ester group. Its chemical formula is , and it can be represented as follows:
Research indicates that MeIAA exhibits distinct biological activities compared to its parent compound, IAA. Notably, MeIAA has been shown to be more potent than IAA in inhibiting hypocotyl elongation in Arabidopsis thaliana seedlings. This suggests that MeIAA may play a significant role in regulating plant growth through modulation of auxin signaling pathways.
Key Findings:
- Hypocotyl Elongation : MeIAA inhibits hypocotyl elongation more effectively than IAA .
- Root Development : While MeIAA induces lateral root formation, it is less effective than IAA in promoting root hair development .
- Gravitropic Responses : MeIAA can rescue gravitropic defects in auxin-resistant mutants, highlighting its role in auxin-mediated processes .
Biological Activity Data
The following table summarizes the comparative biological activities of MeIAA and IAA based on various studies:
| Activity | MeIAA | IAA |
|---|---|---|
| Hypocotyl elongation inhibition | More potent | Less potent |
| Induction of lateral roots | Stronger | Weaker |
| Induction of root hairs | Weaker | Stronger |
| Gravitropic response rescue | Effective | Effective |
Study 1: Role of IAMT1 in MeIAA Activity
A study investigated the role of indole-3-acetic acid methyltransferase 1 (IAMT1) in the conversion of IAA to MeIAA. The findings revealed that overexpression of IAMT1 led to altered leaf development and auxin homeostasis in Arabidopsis thaliana . The mutant lines exhibited significant hyponastic leaf phenotypes due to increased levels of MeIAA.
Study 2: Hydrolysis and Biological Inactivity
Another study demonstrated that while MeIAA is biologically inactive as a direct auxin, it can be hydrolyzed to release free IAA, which then exerts physiological effects. This indicates that the biological activity attributed to MeIAA is contingent upon its conversion back to IAA through enzymatic processes .
Therapeutic Applications
Given its structural similarity to IAA and its unique biological properties, MeIAA has potential applications beyond plant biology. Its ability to modulate growth processes may offer insights into developing new agricultural hormones or therapeutic agents for enhancing plant resilience.
Q & A
Basic: What are the established synthetic routes for 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester, and how are they optimized for yield?
The compound can be synthesized via esterification of the corresponding indole acetic acid derivative. A modified procedure involves dissolving indole acetic acid in dry ethanol, adding concentrated sulfuric acid dropwise at 0°C, and refluxing at 75°C for 16 hours. Post-reaction, the mixture is concentrated, extracted with EtOAc, and washed with NaHCO₃ and NaCl solutions to remove acidic byproducts. Purification via drying over MgSO₄ and vacuum distillation yields the ester (91% yield) . Optimization tips:
- Use anhydrous ethanol to minimize hydrolysis.
- Control acid addition rate to prevent overheating.
- Monitor reaction progress via TLC or in-line NMR for real-time conversion analysis .
Basic: How is the structural identity of this compound confirmed, and what spectroscopic benchmarks are available?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.79 ppm for CH₂, δ ~4.18 ppm for OCH₂CH₃) and indole protons (δ 7.1–8.1 ppm) .
- IR : Strong absorption at ~1719 cm⁻¹ (ester C=O stretch) .
- HRMS : Expected [M + Na]⁺ peak at m/z 226.0844 for ethyl ester analogs; adjust for methyl ester (theoretical m/z 212.0688) .
Reference Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.79 (s, 2H, CH₂), 4.18 (q, 2H, OCH₂) | |
| ¹³C NMR | δ 172.3 (C=O), 60.9 (OCH₂) | |
| IR | 1719 cm⁻¹ (C=O) |
Advanced: How do substituents on the indole ring affect the compound’s reactivity in Mannich reactions?
The 2-oxo group increases electrophilicity at C3, enabling nucleophilic attack in Mannich reactions. For example, reactions with formaldehyde and amines at 0–5°C yield 1,3-disubstituted derivatives. Key factors:
- Electron-withdrawing groups (e.g., oxo) enhance electrophilic character.
- Steric hindrance from substituents (e.g., methyl) may reduce reaction rates .
Experimental Design : - Use low temperatures (0–5°C) to control exothermicity.
- Monitor by ¹⁹F NMR (if fluorine-containing reagents are used) for real-time analysis .
Advanced: How can contradictions in reported spectral data be resolved?
Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. For example:
- Solvent polarity shifts: CDCl₃ vs. DMSO-d₆ may alter indole NH proton visibility .
- Tautomeric forms: The 2-oxo group may exist in keto-enol equilibrium, affecting peak multiplicity.
Resolution Strategy : - Compare data across multiple solvents.
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups.
- Validate with HRMS for molecular formula confirmation .
Basic: What natural sources or biosynthetic pathways produce structurally related indole derivatives?
Related compounds, such as 2,3-dihydro-3-hydroxy-2-oxo-indole-3-acetic acid, are found in Humulus lupulus (hops) and Acanthus ilicifolius. Biosynthesis likely involves tryptophan decarboxylation followed by oxidation .
Advanced: What strategies improve the stability of this compound during storage?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Lyophilization : For long-term storage, lyophilize from acetonitrile/water mixtures.
- Stabilizers : Add radical scavengers (e.g., BHT) if light-sensitive .
Basic: What are the safety considerations for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
